molecular formula C20H24O9S B019521 Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside CAS No. 108032-93-5

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside

Cat. No.: B019521
CAS No.: 108032-93-5
M. Wt: 440.5 g/mol
InChI Key: JCKOUAWEMPKIAT-SWBPCFCJSA-N
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Description

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside is a synthetic carbohydrate derivative used primarily in glycosylation reactions. This compound is notable for its role in the synthesis of complex oligosaccharides and glycoconjugates, which are essential in various biological and chemical processes.

Mechanism of Action

Target of Action

The primary target of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside is alpha-mannosidase , an enzyme that plays a crucial role in the processing and degradation of glycoproteins .

Mode of Action

As a mannose analog, this compound acts as an inhibitor of alpha-mannosidase . It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of terminal, non-reducing alpha-D-mannose residues in alpha-D-mannosides.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside is typically synthesized through the acetylation of phenyl 1-thio-alpha-D-mannopyranoside. The process involves the use of acetic anhydride and a base such as pyridine to facilitate the acetylation reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside undergoes various chemical reactions, including:

    Substitution Reactions: The thio group can be substituted with other nucleophiles.

    Deacetylation: Removal of acetyl groups under basic or acidic conditions.

    Glycosylation: Acts as a glycosyl donor in the presence of a glycosyl acceptor and a promoter.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols or amines.

    Deacetylation: Conditions typically involve the use of sodium methoxide in methanol or hydrochloric acid in methanol.

    Glycosylation: Promoters such as trifluoromethanesulfonic acid or boron trifluoride etherate are used.

Major Products Formed

    Substitution Reactions: Products include various substituted mannopyranosides.

    Deacetylation: The major product is phenyl 1-thio-alpha-D-mannopyranoside.

    Glycosylation: The products are glycosides formed by the attachment of the mannopyranoside to the glycosyl acceptor.

Scientific Research Applications

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside is widely used in scientific research, particularly in:

    Chemistry: As a building block for the synthesis of complex carbohydrates.

    Biology: In the study of carbohydrate-protein interactions and the role of glycoconjugates in cellular processes.

    Medicine: For the development of glycosylated drugs and vaccines.

    Industry: In the production of glycosylated materials and as a reagent in various chemical processes.

Comparison with Similar Compounds

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside is similar to other acetylated thioglycosides, such as:

  • Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside
  • Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside
  • Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-glucopyranoside

Uniqueness

The uniqueness of this compound lies in its specific configuration and reactivity, making it particularly useful in the synthesis of mannose-containing oligosaccharides and glycoconjugates. Its ability to act as a glycosyl donor in various glycosylation reactions sets it apart from other similar compounds.

Properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKOUAWEMPKIAT-SWBPCFCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451102
Record name Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-|A-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108032-93-5
Record name Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-|A-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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